3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide
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Overview
Description
3-(Benzyloxy)-N-({[2,3’-bipyridine]-3-yl}methyl)benzamide is a complex organic compound that features a benzamide core substituted with a benzyloxy group and a bipyridine moiety
Mechanism of Action
Target of Action
The primary target of 3-(benzyloxy)-N-({[2,3’-bipyridine]-3-yl}methyl)benzamide is the lipid-transfer protein Sec14p . Sec14p is a major phosphatidylinositol-transfer protein (PITP) in Saccharomyces cerevisiae .
Mode of Action
The compound interacts with its target, Sec14p, by inhibiting its function . The compound’s interaction with Sec14p leads to changes in the lipid transfer activity of the protein .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibition of Sec14p. This could potentially disrupt lipid transfer and related cellular processes, leading to antifungal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-({[2,3’-bipyridine]-3-yl}methyl)benzamide typically involves multiple steps:
Formation of Benzyloxybenzaldehyde: This can be achieved by reacting benzaldehyde with benzyl alcohol in the presence of an acid catalyst.
Synthesis of Bipyridine Derivative: The bipyridine moiety can be synthesized through a series of reactions starting from pyridine derivatives.
Coupling Reaction: The final step involves coupling the benzyloxybenzaldehyde with the bipyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The nitro group in the bipyridine moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives of the bipyridine moiety.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-(Benzyloxy)-N-({[2,3’-bipyridine]-3-yl}methyl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyloxybenzoic acid
- 3-Benzyloxybenzaldehyde
- 3-Benzyloxybenzylamine
Uniqueness
Compared to similar compounds, 3-(benzyloxy)-N-({[2,3’-bipyridine]-3-yl}methyl)benzamide is unique due to the presence of both the benzyloxy and bipyridine moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
3-phenylmethoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-25(20-9-4-12-23(15-20)30-18-19-7-2-1-3-8-19)28-17-22-11-6-14-27-24(22)21-10-5-13-26-16-21/h1-16H,17-18H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCQLPFORUWONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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